2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(Dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a dimethylamino group at the 2-position, a methyl group at the 9-position, and a carbaldehyde moiety at the 3-position. This structure is part of a broader class of pyridopyrimidine derivatives known for diverse pharmacological activities, including antitumor, analgesic, and receptor modulation properties . The carbaldehyde group at position 3 is a key reactive site, enabling further chemical modifications for drug development.
Properties
IUPAC Name |
2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-4-6-15-10(8)13-11(14(2)3)9(7-16)12(15)17/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFILYIEWTDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions.
-
Formation of the Pyrido[1,2-a]pyrimidine Core
Starting Materials: 2-aminopyridine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under reflux in the presence of a suitable catalyst such as acetic acid.
Process: The condensation of 2-aminopyridine with ethyl acetoacetate forms the pyrido[1,2-a]pyrimidine core.
-
Functionalization
Dimethylamino Group Introduction:
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Products: Reduction typically yields alcohols or amines depending on the specific functional groups present.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promising results in various biological assays, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and various kinases. Studies suggest that these inhibitory effects could lead to the development of new therapeutic agents for conditions like hypertension and cancer .
Antiviral Properties
Pyrido[1,2-a]pyrimidine derivatives have also been explored as potential antiviral agents, particularly against HIV. The structure-activity relationship studies indicate that modifications to the core structure can enhance antiviral efficacy .
Synthetic Utility
The synthesis of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various methods, often involving cyclocondensation reactions or modifications of existing pyrimidine frameworks. This versatility allows for the creation of a library of derivatives with tailored biological activities.
Synthesis Strategies
- Cyclocondensation Reactions : Utilizing aminopyrazoles with β-dicarbonyl compounds has been a common method for synthesizing pyrido[1,2-a]pyrimidines.
- Post-Synthetic Modifications : Functionalization at various positions on the pyrimidine ring can lead to compounds with improved biological profiles .
Material Science Applications
Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives in material science:
Photophysical Properties
The unique electronic structure of these compounds allows them to act as fluorophores, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystal Engineering
Research into the crystallography of these compounds reveals interesting stacking interactions and molecular arrangements that could be exploited in the design of new materials with specific optical or electronic properties .
Case Studies and Research Findings
Several studies have documented the biological evaluation and synthetic pathways of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Key Variations
All analogs share the pyrido[1,2-a]pyrimidine-4-one-3-carbaldehyde scaffold. The primary differences lie in the substituents at the 2-position, which significantly influence electronic properties, solubility, and biological interactions. Below is a comparative analysis of select analogs:
Table 1: Structural and Functional Comparison
Electronic and Solubility Profiles
- Dimethylamino Group: The dimethylamino substituent is a compact, strongly basic group.
- Piperazinyl Derivatives : Substituents like 4-(2-methoxyphenyl)piperazine introduce bulk and aromaticity, which may improve blood-brain barrier penetration for CNS-targeted therapies .
- Hydroxyethylamino Group: The hydroxyl group increases hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability .
- Thiomorpholinyl Group : Sulfur atoms in thiomorpholine enhance lipophilicity and may slow oxidative metabolism compared to oxygen-containing morpholine analogs .
Key Research Findings and Implications
Bioisosteric Potential: suggests bioisosterism between 4-hydroxyquinolin-2-one and 2-hydroxy-pyridopyrimidine nuclei. This implies that substituent variations (e.g., dimethylamino vs. hydroxyethylamino) could retain activity while optimizing pharmacokinetics .
Receptor Specificity: The dimethylamino group’s smaller size and basicity may favor 5-HT₂A receptor binding over 5-HT₂C, as seen in ketanserin’s selectivity () .
Metabolic Stability : Thiomorpholine and azepane substituents may improve metabolic resistance compared to morpholine or piperazine analogs due to steric and electronic effects .
Biological Activity
2-(Dimethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, with the CAS number 617697-69-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C12H13N3O2
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a pyrido-pyrimidine core, which is known for various biological activities.
Research indicates that compounds with a pyrido[1,2-a]pyrimidine structure often exhibit inhibitory effects on key enzymes involved in cellular processes. Specifically, studies have documented its role as an inhibitor of histone lysine demethylases (KDMs), which are crucial for epigenetic regulation.
KDM Inhibition
KDMs are enzymes that demethylate lysine residues on histones, influencing gene expression. The compound has been shown to inhibit KDM4A and KDM5, which play roles in cancer progression and other diseases. For instance:
- Inhibition Studies : A study demonstrated that derivatives of pyrido[3,4-d]pyrimidines effectively inhibit KDMs with IC50 values in the low micromolar range .
Biological Activity
The biological activity of this compound can be summarized as follows:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antibacterial Properties
Research has also explored its antibacterial activity:
- Inhibition of Acetyl-CoA Carboxylase : The compound's derivatives were tested for their ability to inhibit bacterial Acetyl-CoA Carboxylase (ACC), a target for antibiotic development. Results indicated significant inhibition against both wild-type and efflux pump mutant strains of E. coli .
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H NMR identifies shifts in aromatic protons of the pyrido-pyrimidine core (δ 7.5–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). Discrepancies in peak multiplicity indicate stereochemical impurities .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) to confirm absence of solvent residues .
- HPLC-MS : Resolves isomers and quantifies purity (>95% required for pharmacological studies) .
How can researchers reconcile contradictory data in reported biological activities of this compound?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions or structural analogs. For example:
- In vivo models : The “acetic acid writhing” test in mice showed uniform analgesic activity for N-benzyl derivatives, but results may differ due to substituent effects on bioavailability .
- Target selectivity : Structural analogs with thioxo-thiazolidine moieties exhibit divergent enzyme inhibition profiles, emphasizing the need for crystallographic studies to validate binding modes .
Methodology : Perform dose-response curves across multiple assays (e.g., enzymatic vs. cell-based) and use computational docking to rationalize observed differences .
What strategies optimize the synthesis of this compound for scalable production without compromising purity?
Q. Advanced Research Focus
- Continuous flow reactors : Enhance heat/mass transfer during exothermic steps (e.g., cyclization), reducing side-product formation .
- Catalyst screening : Palladium on carbon (Pd/C) improves regioselectivity in cross-coupling steps, while immobilized bases (e.g., polymer-supported TEA) simplify purification .
- Solvent systems : Dichloromethane or THF improves solubility of hydrophobic intermediates, but ethanol/water mixtures are preferred for greener workflows .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Advanced Research Focus
Key modifications include:
- Aldehyde moiety : Replacement with carboxamide groups (e.g., 2-naphthamide) increases metabolic stability but reduces electrophilicity critical for covalent target binding .
- Pyrido-pyrimidine core : Methyl substitution at C9 enhances planar rigidity, improving affinity for kinases, while dimethylamino groups at C2 modulate solubility .
Methodology : Use QSAR models to predict logP and polar surface area, then validate via synthesis and IC50 assays against target enzymes .
What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and pharmacodynamic properties?
Q. Advanced Research Focus
- In vitro :
- CYP450 inhibition assays (human liver microsomes) assess metabolic stability.
- Plasma protein binding (equilibrium dialysis) predicts free drug concentrations .
- In vivo :
- Rodent models (e.g., carrageenan-induced inflammation) evaluate analgesic efficacy, with PK sampling via LC-MS/MS to measure Cmax and t½ .
How can computational methods predict interactions between this compound and biological targets?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., kinases), prioritizing derivatives with lower ΔG values .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., between aldehyde and catalytic lysine) .
- ADMET prediction : SwissADME forecasts blood-brain barrier penetration and hERG liability, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
